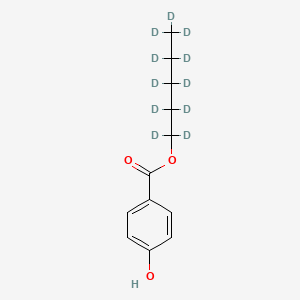
Pentyl-d11 Paraben
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl-d11 Paraben is a compound with the molecular formula C12H16O3 . It is used in various industries, including pharmaceuticals, personal care products, and food, primarily as a preservative .
Synthesis Analysis
Parabens, including Pentyl-d11 Paraben, are synthesized through an acid-base reaction or esterification process. This involves using p-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid, or montmorillonite K10 clay .Molecular Structure Analysis
The molecular structure of Pentyl-d11 Paraben is represented by the formula C12H16O3 . For more detailed structural information, you may refer to resources like PubChem .Chemical Reactions Analysis
Parabens, including Pentyl-d11 Paraben, can undergo various transformations during wastewater treatment processes. Common tertiary treatments include ultrafiltration, chlorination, UV disinfection, and ozonation. Ozonation is often the most effective at removing parabens .科学的研究の応用
Detection and Analysis of Parabens in Water and Biological Samples : Parabens, including pentyl paraben, have been widely used as antimicrobial agents in products like cosmetics, pharmaceuticals, and foods. Recent research focuses on detecting these compounds in different environmental and biological samples. For instance, a study developed methods for analyzing parabens in drinking water, mineral water, and sludge samples using liquid chromatography tandem mass spectrometry (Marta-Sanchez et al., 2018). Another study utilized magnetic carbon nanotube composites for preconcentrating parabens from water and urine samples (Pastor-Belda et al., 2018).
Health and Environmental Impact Assessment : Several studies have assessed the potential health impacts of parabens, focusing on their estrogenic activity and possible endocrine-disrupting effects. A comprehensive review by Golden, Gandy, and Vollmer (2005) discussed these effects and compared the potency and doses of parabens with other endocrine-active chemicals (Golden et al., 2005).
Parabens in Consumer Products and Human Exposure : Research has shown that the general population is ubiquitously exposed to parabens through various consumer products. Studies have detected parabens in urine, serum, and seminal plasma, indicating widespread human exposure (Frederiksen et al., 2011). Another study found paraben concentrations in maternal urine and breast milk, highlighting the daily exposure to these chemicals (Fisher et al., 2017).
Skin Absorption and Permeation Studies : Research on the skin absorption of parabens, including studies using Franz diffusion cells, has provided insights into how these compounds permeate through biological membranes. This is critical for understanding their potential impact on human health (Seo et al., 2017).
Degradation and Removal Techniques : Several studies have focused on the degradation of parabens in the environment, exploring techniques like photocatalysis for their removal. Nguyen et al. (2021) reviewed various treatment techniques, including advanced photocatalysis, for degrading parabens (Nguyen et al., 2021).
Safety and Hazards
作用機序
Target of Action
Pentyl-d11 Paraben, like other parabens, primarily targets microbial cells . It is widely used in various industries as a preservative and antimicrobial compound .
Mode of Action
It is known that parabens can disrupt the membrane function of microbial cells, leading to cell death .
Biochemical Pathways
Parabens in general are known to interfere with microbial growth and reproduction by disrupting essential biochemical processes .
Pharmacokinetics
Parabens are known to be rapidly absorbed, metabolized to p-hydroxybenzoic acid, and quickly eliminated from the body .
Result of Action
The primary result of Pentyl-d11 Paraben’s action is the inhibition of microbial growth, making it an effective preservative and antimicrobial agent . It is also known that parabens can act as endocrine disruptors, and some reports suggest that they may be carcinogenic .
Action Environment
The action of Pentyl-d11 Paraben can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH and temperature of the environment . Furthermore, the presence of parabens in ecosystems is mainly related to wastewater discharges .
特性
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i1D3,2D2,3D2,4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSSPLQZSUWFJT-YFJJFHRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl-d11 Paraben | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


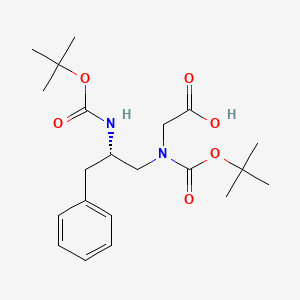

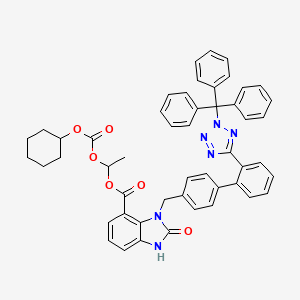

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)
![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)
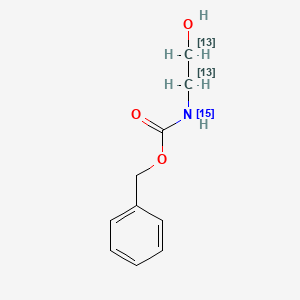
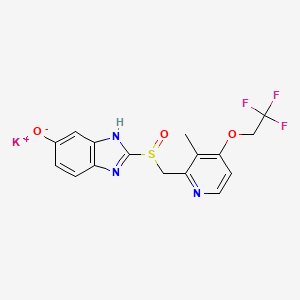
![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)